

Spectroscopic data (NMR, IR, Mass Spec) for Trichloro(4-phenylbutyl)silane.

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Compound of Interest

Compound Name: Trichloro(4-phenylbutyl)silane

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Spectroscopic Profile of Trichloro(4-phenylbutyl)silane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Trichloro(4-phenylbutyl)silane**. Due to the limited availability of experimentally verified spectra for this specific compound in public databases, this document presents predicted spectroscopic characteristics based on established principles and available data for structurally similar compounds. Detailed experimental protocols for acquiring such data for moisture-sensitive organotrichlorosilanes are also provided.

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data for **Trichloro(4-phenylbutyl)silane** based on spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~ 7.31 - 7.17	m	5H	Aromatic protons (C ₆ H ₅)
~ 2.65	t	2H	-CH ₂ -Ph
~ 1.70	m	2H	-CH ₂ -CH ₂ -Ph
~ 1.55	m	2H	-CH ₂ -CH ₂ -Si
~ 1.15	t	2H	-CH ₂ -SiCl ₃

¹³C NMR (Carbon-13 NMR)

Chemical Shift (δ) ppm	Assignment
~ 141.5	Aromatic C (quaternary)
~ 128.5	Aromatic CH
~ 128.3	Aromatic CH
~ 126.0	Aromatic CH
~ 35.5	-CH ₂ -Ph
~ 33.0	-CH ₂ -CH ₂ -Ph
~ 24.5	-CH ₂ -CH ₂ -Si
~ 17.0	-CH ₂ -SiCl ₃

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
3080 - 3010	Medium	Aromatic C-H Stretch
2950 - 2850	Strong	Aliphatic C-H Stretch
1600, 1495, 1450	Medium-Weak	Aromatic C=C Bending
~ 800 - 600	Strong	Si-Cl Stretch

Mass Spectrometry (MS)

m/z	Interpretation
266, 268, 270	Molecular ion (M ⁺) cluster due to ³⁵ Cl and ³⁷ Cl isotopes
231	[M - Cl] ⁺
175	[M - SiCl ₃] ⁺ (Phenylbutyl cation)
91	[C ₇ H ₇] ⁺ (Tropylium ion)

Experimental Protocols

Given the reactivity of trichlorosilyl groups, particularly their sensitivity to moisture, specific handling procedures are required during spectroscopic analysis.

NMR Spectroscopy of Organotrichlorosilanes

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of **Trichloro(4-phenylbutyl)silane**.

Methodology:

- Sample Preparation (Inert Atmosphere):
 - All glassware (NMR tube, pipettes, vials) must be rigorously dried in an oven at >120°C for several hours and cooled under a stream of dry nitrogen or in a desiccator.

- A stock solution of **Trichloro(4-phenylbutyl)silane** is prepared in a dry, deuterated, and non-protic solvent (e.g., CDCl_3 , C_6D_6) inside a glovebox or under a nitrogen atmosphere. The solvent should be from a freshly opened sealed ampoule or dried over molecular sieves.
- Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of the deuterated solvent.
- The solution is transferred to a dry NMR tube, which is then sealed with a tight-fitting cap and wrapped with parafilm to prevent moisture ingress.
- Instrumental Parameters:
 - Spectrometer: 400 MHz or higher field NMR spectrometer.
 - ^1H NMR:
 - Pulse Program: Standard single-pulse sequence.
 - Number of Scans: 16-64 (signal dependent).
 - Relaxation Delay: 1-2 seconds.
 - ^{13}C NMR:
 - Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
 - Number of Scans: 1024 or more, depending on concentration.
 - Relaxation Delay: 2-5 seconds.
- Data Processing:
 - The Free Induction Decay (FID) is Fourier transformed.
 - Phase and baseline corrections are applied.
 - Chemical shifts are referenced to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).

FTIR Spectroscopy of Organotrichlorosilanes

Objective: To obtain the infrared spectrum of **Trichloro(4-phenylbutyl)silane** to identify functional groups.

Methodology:

- Sample Preparation (Dry Conditions):
 - The FTIR spectrometer sample compartment should be purged with dry nitrogen for at least 30 minutes prior to analysis to minimize atmospheric water and CO₂ interference.[\[1\]](#)
 - A thin film of the neat liquid sample is prepared between two dry KBr or NaCl plates in a glovebox or under a nitrogen atmosphere.
 - Alternatively, a solution in a dry, IR-transparent solvent (e.g., anhydrous hexane or CCl₄) can be prepared and analyzed in a sealed liquid cell.
- Instrumental Parameters:
 - Spectrometer: Fourier Transform Infrared Spectrometer.
 - Mode: Transmission.
 - Scan Range: 4000 - 400 cm⁻¹.
 - Resolution: 4 cm⁻¹.
 - Number of Scans: 16-32.
- Data Processing:
 - A background spectrum of the empty beam path (or the solvent and cell) is recorded and subtracted from the sample spectrum.
 - The resulting transmittance or absorbance spectrum is analyzed for characteristic absorption bands.

Mass Spectrometry of Organotrichlorosilanes

Objective: To determine the molecular weight and fragmentation pattern of **Trichloro(4-phenylbutyl)silane**.

Methodology:

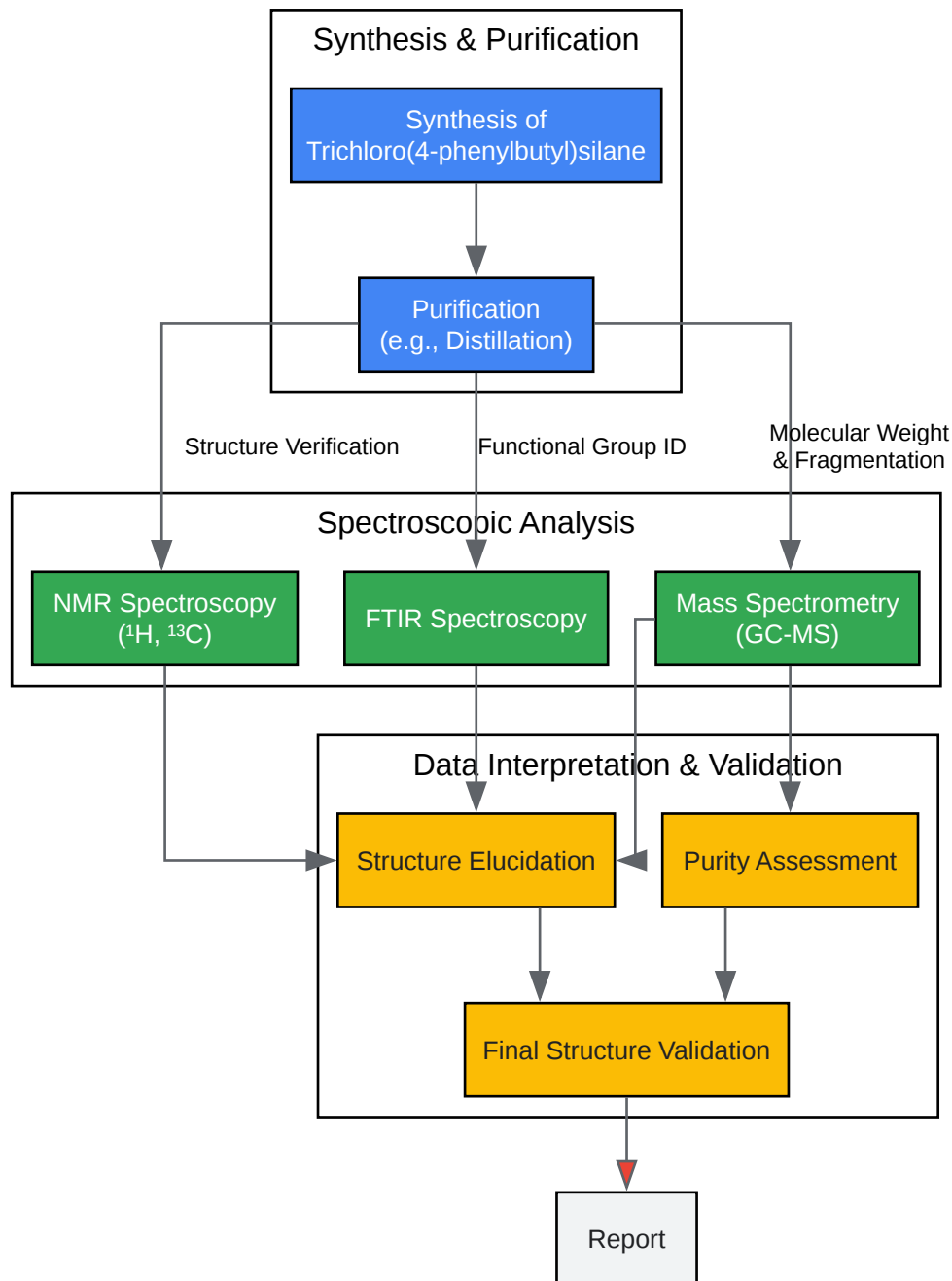
- Sample Introduction and Ionization:
 - Technique: Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for this volatile compound.
 - Sample Preparation: A dilute solution of the compound in a volatile, dry, aprotic solvent (e.g., hexane, dichloromethane) is prepared.
 - GC Conditions:
 - Injector: Split/splitless inlet, operated at a temperature that ensures volatilization without degradation (e.g., 250°C). A fast injection is necessary to minimize residence time in the hot injector.
 - Column: A non-polar capillary column (e.g., DB-5ms).
 - Oven Program: A temperature ramp from a low initial temperature (e.g., 50°C) to a final temperature that allows elution of the compound (e.g., 280°C).
 - Ionization: Electron Ionization (EI) at 70 eV.
- Mass Analysis:
 - Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
 - Scan Range: A suitable mass range to include the molecular ion and expected fragments (e.g., m/z 40-350).
- Data Analysis:
 - The mass spectrum of the GC peak corresponding to the compound is analyzed.

- The molecular ion peak and the isotopic pattern of the chlorine atoms are identified.
- Major fragment ions are identified and assigned to structural components of the molecule.

Workflow and Logical Relationships

The following diagram illustrates the typical workflow for the spectroscopic characterization of a compound like **Trichloro(4-phenylbutyl)silane**.

Spectroscopic Characterization Workflow



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References

- 1. FTIR Moisture Interference: Mitigating Water Vapor Peaks [eureka.patsnap.com]
- To cite this document: BenchChem. [Spectroscopic data (NMR, IR, Mass Spec) for Trichloro(4-phenylbutyl)silane.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b093834#spectroscopic-data-nmr-ir-mass-spec-for-trichloro-4-phenylbutyl-silane]

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